molecular formula C12H14ClNO B2713254 3-chloro-N-cyclopentylbenzamide CAS No. 349128-33-2

3-chloro-N-cyclopentylbenzamide

Cat. No. B2713254
CAS RN: 349128-33-2
M. Wt: 223.7
InChI Key: MHUFSDHPLBNCLY-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H14ClNO and a molecular weight of 223.70 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-chloro-N-cyclopentylbenzamide consists of a benzamide group with a chlorine atom at the 3-position and a cyclopentyl group attached to the nitrogen atom . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Photoreaction and Cyclization Mechanism

The photochemical behavior of similar compounds, such as 2-halo-N-pyridinylbenzamide, has been studied, revealing insights into the photoreaction and intramolecular cyclization mechanisms. These studies highlight the role of radical intermediates and n-complexation of chlorine radicals in such reactions (Park et al., 2001).

Intramolecular Cyclization/Halogenation Reactions

Research on N-alkoxy-o-alkynylbenzamides, which are structurally related, has developed regioselective intramolecular cyclization/halogenation reactions. These reactions have been applied in synthesizing biaryl compounds, showcasing the utility in organic synthesis (Jithunsa et al., 2011).

Palladium-Mediated Coupling

Palladium-mediated coupling of chloro derivatives, such as 3-chloro-1,2,4-benzotriazine 1-oxide, provides a method for synthesizing various alkyl and aryl derivatives. This approach has been used to produce potential anti-cancer agents, demonstrating the compound's utility in medicinal chemistry (Hay & Denny, 2002).

One-Electron Oxidation in Synthesis

One-electron oxidation of cerium(III) complexes using phenyliodine(III) dichloride has been established as an innovative approach for synthesizing chloro-functionalized cerium(IV) compounds. This method shows the broad applicability of chloro derivatives in the synthesis of novel compounds (Dröse et al., 2010).

Radical Arylchloromethylation

A radical chloromethylation/arylation method has been described for N-allylbenzamide, leading to dichloromethylated dihydroisoquinolinones. This highlights the versatility of chloro derivatives in facilitating complex chemical transformations (Pan et al., 2020).

Synthesis of Bioactive Compounds

3-Chloro derivatives have been used as key intermediates in synthesizing bioactive compounds like chlorantraniliprole, demonstrating their importance in the development of new pharmaceuticals and agrochemicals (Yi-fen et al., 2010).

Safety and Hazards

Specific safety and hazard information for 3-chloro-N-cyclopentylbenzamide is not provided in the search results .

properties

IUPAC Name

3-chloro-N-cyclopentylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-10-5-3-4-9(8-10)12(15)14-11-6-1-2-7-11/h3-5,8,11H,1-2,6-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHUFSDHPLBNCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801329990
Record name 3-chloro-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826399
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

349128-33-2
Record name 3-chloro-N-cyclopentylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801329990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Employing 0.16 g (1.9 mmol) of cyclopentylamine and 0.51 g, (2.9 mmol) of 3-chloro-benzoyl chloride in the procedure described above and elution with CHCl3/MeOH/Et3N (9.8:0.1:0.1) gave white crystals in 92% yield).
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
2.9 mmol
Type
reactant
Reaction Step Two

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